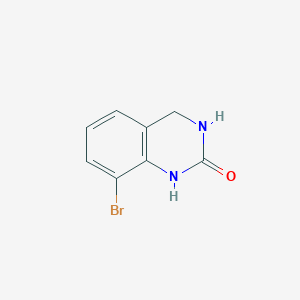

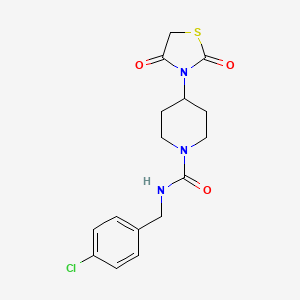

![molecular formula C17H12N2O B2932628 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1267229-83-3](/img/structure/B2932628.png)

1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their biological properties and potential as pharmaceutical compounds . A general approach for the synthesis of indole derivatives involves various stages, including the formation of carboxamide moieties at positions 2 and 3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Indole derivatives are pivotal in the pharmaceutical industry due to their presence in numerous therapeutic agents. The compound can serve as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be transformed into analogs that exhibit properties beneficial for treating neurological disorders, as indole structures are commonly found in drugs targeting the central nervous system .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be utilized to create complex molecular architectures. This is particularly relevant in the construction of heterocyclic compounds, which are a cornerstone in the development of new materials and active substances in chemistry .

Catalysis

This compound may also find applications in catalysis, particularly in reactions involving the formation of cyclic ureas. Cyclic ureas are significant in the production of various chemicals and pharmaceuticals, and indole derivatives can act as catalysts or catalytic intermediates in these processes .

Biological Activity Studies

Indole derivatives are known for their diverse biological activities. 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile could be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. This research can lead to the discovery of new drugs or therapeutic agents .

Chiral Auxiliary Development

The compound’s structure allows for potential use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential for producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for their improved efficacy and reduced side effects .

Material Science

In material science, the indole core of the compound can be incorporated into polymers or small molecules that exhibit unique optical or electronic properties. This application is particularly important in the development of organic semiconductors and light-emitting diodes (LEDs) .

Environmental Chemistry

Indole derivatives can be used in environmental chemistry to remove or neutralize hazardous substances. Their reactivity with various pollutants can lead to the development of more efficient and environmentally friendly waste treatment methods .

Agrochemical Research

Lastly, the compound’s derivatives can be explored for their use in agrochemicals. They could serve as precursors for the synthesis of herbicides, pesticides, or plant growth regulators, contributing to the advancement of sustainable agriculture practices .

Wirkmechanismus

Target of Action

Indole derivatives, a class to which this compound belongs, have been found to bind with high affinity to multiple receptors . These compounds are structurally diverse and exhibit a broad range of biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the indole derivative.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

The molecular and cellular effects of 1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile’s action would depend on its specific targets and mode of action. Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-(2-methylbenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-12-6-2-3-7-14(12)17(20)19-11-13(10-18)15-8-4-5-9-16(15)19/h2-9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOVRZTVKOLOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-methylphenyl)carbonyl]-1H-indole-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)

![7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2932549.png)

![Methyl (1-{[(morpholin-4-ylcarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B2932552.png)

![2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2932555.png)

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)

![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)